4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a butyl-substituted aniline derivative with a thioamide in the presence of a suitable oxidizing agent . The reaction conditions often include the use of organic solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be compared with other similar compounds in the benzo[B][1,4]thiazine family, such as:
3-Oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile: Lacks the butyl substitution, which may affect its biological activity and chemical properties.
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile:
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile: Similar to the butyl derivative but with an ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-butyl-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-6-15-11-5-4-10(8-14)7-12(11)17-9-13(15)16/h4-5,7H,2-3,6,9H2,1H3 |
InChI Key |
LOLFLAJUKBOYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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